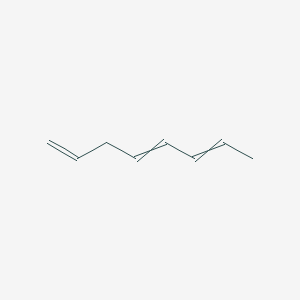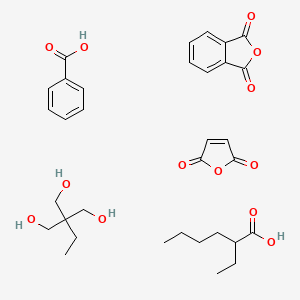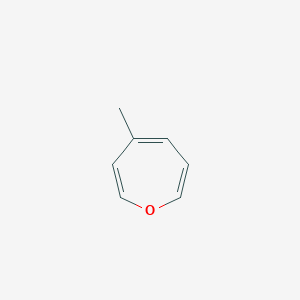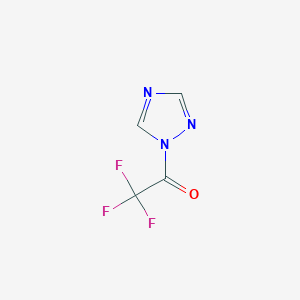
16alpha-(125I)Iodoestradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16alpha-(125I)Iodoestradiol is a radioiodinated derivative of estradiol, a potent estrogen hormone. This compound is primarily used as a radiopharmaceutical for imaging estrogen-sensitive tissues and tumors. The incorporation of iodine-125 allows for the detection and study of estrogen receptors in various tissues, making it a valuable tool in both research and clinical settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16alpha-(125I)Iodoestradiol typically involves the halogen exchange reaction. The stable intermediate, 16beta-bromo-17beta-estradiol, is reacted with sodium iodide-125 (Na125I) under specific conditions. This reaction yields the radioiodinated steroid with a 65-80% yield in approximately 3 hours .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process in a laboratory setting involves careful handling of radioactive materials and precise reaction conditions to ensure high yield and purity. The rapid synthesis and purification of the 125I-labeled estrogen permit similar synthesis with other radioisotopes like iodine-123, which has excellent properties for imaging .
Analyse Des Réactions Chimiques
Types of Reactions: 16alpha-(125I)Iodoestradiol primarily undergoes substitution reactions, particularly halogen exchange reactions. This compound can also participate in binding reactions with estrogen receptors due to its structural similarity to estradiol .
Common Reagents and Conditions:
Reagents: Sodium iodide-125 (Na125I), 16beta-bromo-17beta-estradiol
Conditions: Halogen exchange reaction, typically conducted in a suitable solvent under controlled temperature and time conditions.
Major Products: The primary product of the halogen exchange reaction is this compound. This compound can further bind to estrogen receptors, forming receptor-ligand complexes that are useful for imaging and research purposes .
Applications De Recherche Scientifique
16alpha-(125I)Iodoestradiol has a wide range of applications in scientific research:
Chemistry: Used as a radiochemical probe to study the binding affinity and specificity of estrogen receptors.
Biology: Helps in understanding the distribution and concentration of estrogen receptors in various tissues.
Medicine: Utilized in the imaging of estrogen-sensitive tumors, particularly in breast cancer research
Mécanisme D'action
16alpha-(125I)Iodoestradiol exerts its effects by binding to estrogen receptors in a manner similar to estradiol. The iodine-125 label allows for the detection and imaging of these receptors. The compound’s high affinity for estrogen receptors enables it to concentrate in estrogen-sensitive tissues, providing valuable information about receptor distribution and activity .
Comparaison Avec Des Composés Similaires
16alpha-(77Br)Bromoestradiol-17beta: Another halogenated derivative of estradiol used for imaging purposes.
16alpha-(123I)Iodoestradiol: Similar to 16alpha-(125I)Iodoestradiol but uses iodine-123, which has different imaging properties.
Uniqueness: this compound is unique due to its use of iodine-125, which provides specific advantages in imaging and research applications. Its high binding affinity to estrogen receptors and the ability to produce sustained and high uterus-to-blood ratios make it particularly valuable for studying estrogen-sensitive tissues .
Propriétés
Numéro CAS |
71765-93-0 |
|---|---|
Formule moléculaire |
C18H23IO2 |
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,16R,17R)-16-(125I)iodanyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23IO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-2 |
Clé InChI |
SSYGGPAGDDGXAF-AQZLPAMRSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[125I])CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)

![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)

![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)





